molecular formula C7H3ClF3N3 B11886190 3-Chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine

3-Chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B11886190
M. Wt: 221.57 g/mol
InChI Key: ZJSYXFSMXPPOTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that features both a pyrazole and a pyridine ring This compound is notable for its unique chemical structure, which includes a chlorine atom and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and organoboron reagents under mild conditions . Another method involves the construction of the pyridine ring from a trifluoromethyl-containing building block .

Industrial Production Methods

Industrial production of this compound often involves the use of advanced synthetic techniques to ensure high yield and purity. The process may include steps such as chlorination and fluorination, followed by cyclization to form the desired heterocyclic structure .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, trifluoromethyl copper for introducing the trifluoromethyl group, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the chlorine atom .

Scientific Research Applications

3-Chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets. The presence of the trifluoromethyl group and chlorine atom can influence the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine is unique due to its combination of a pyrazole and pyridine ring, along with the presence of both a chlorine atom and a trifluoromethyl group.

Biological Activity

3-Chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine is a compound of interest in medicinal chemistry due to its potential therapeutic properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₇H₃ClF₃N₃
  • Molecular Weight : 221.57 g/mol
  • CAS Number : 1211518-18-1

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been noted for its potential as an inhibitor in several enzymatic pathways:

  • Cyclin-dependent Kinases (CDKs) : Compounds with similar pyrazolo structures have shown inhibitory activity against CDK2 and CDK9, which are critical for cell cycle regulation and proliferation. For instance, derivatives have demonstrated IC50 values as low as 0.36 µM against CDK2 .
  • COX Enzymes : The compound has been evaluated for its anti-inflammatory properties through inhibition of cyclooxygenase (COX) enzymes. Selectivity towards COX-2 over COX-1 is desirable for reducing gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Anti-inflammatory Activity

Recent studies highlight the anti-inflammatory potential of pyrazolo derivatives, including this compound. In vitro assays have shown significant inhibition of COX-2 activity, with some compounds achieving IC50 values in the nanomolar range. For example, a related series of pyrazole compounds displayed COX-2 selectivity indices exceeding 9.0, indicating a strong preference for inhibiting COX-2 over COX-1 .

Anticancer Activity

The compound's structural similarity to known anticancer agents suggests potential efficacy in oncology. In vitro tests have indicated that pyrazolo derivatives can inhibit cellular proliferation in various cancer cell lines such as HeLa and HCT116, with some compounds showing significant selectivity against specific cancer types .

Case Studies

  • Study on Anti-inflammatory Effects : A study conducted by Abdellatif et al. synthesized a series of pyrazole derivatives and found that certain compounds exhibited potent anti-inflammatory effects in carrageenan-induced edema models. The most effective compounds showed minimal side effects on gastric tissues, suggesting a favorable safety profile .
  • Investigation of Anticancer Properties : Research involving structure-based drug design has identified derivatives of pyrazolo[4,3-b]pyridine that selectively inhibit cancer cell growth. One such compound demonstrated an IC50 value of 0.36 µM against CDK2 while exhibiting a high selectivity index over CDK9 .

Data Table: Summary of Biological Activities

Activity TypeTarget Enzyme/PathwayIC50 Value (µM)Selectivity Index
Anti-inflammatoryCOX-20.02 - 0.04High
Anticancer (CDK Inhibition)CDK20.36265-fold over CDK9
Cellular ProliferationHeLa Cell LineNot specifiedNot specified

Properties

Molecular Formula

C7H3ClF3N3

Molecular Weight

221.57 g/mol

IUPAC Name

3-chloro-6-(trifluoromethyl)-2H-pyrazolo[4,3-b]pyridine

InChI

InChI=1S/C7H3ClF3N3/c8-6-5-4(13-14-6)1-3(2-12-5)7(9,10)11/h1-2H,(H,13,14)

InChI Key

ZJSYXFSMXPPOTC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C(NN=C21)Cl)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.